Odor Quality Divergence: Grassy/Spicy (Ethyl) vs. Roasted Coffee (Mercaptan) vs. Alliaceous (Methyl)
In a foundational 1965 study by Sasaki et al., a homologous series of furfuryl sulfides—including methyl, ethyl, n-propyl, isopropyl, n-butyl, and longer-chain variants—was synthesized and characterized organoleptically. The study established that most furfuryl sulfides, including the ethyl congener, display a grassy or spicy odor profile, which is qualitatively distinct from the roasted-coffee aroma characteristic of furfuryl mercaptan (2-furfurylthiol) [1]. Independently, furfuryl methyl sulfide is documented with a markedly different odor profile: onion, garlic, sulfury, pungent vegetable, and horseradish notes, confirmed by organoleptic evaluation at 0.10% in propylene glycol [2]. This three-way differentiation—coffee-roast (mercaptan), alliaceous-pungent (methyl sulfide), and grassy-spicy (ethyl sulfide)—is rooted in the functional group (thiol vs. thioether) and alkyl chain length, providing formulators with structurally predictable odor-quality tuning.
| Evidence Dimension | Odor character (qualitative organoleptic profile) |
|---|---|
| Target Compound Data | Grassy or spicy odor (furfuryl ethyl sulfide) |
| Comparator Or Baseline | Furfuryl mercaptan: roasted-coffee aroma; Furfuryl methyl sulfide: onion/garlic/sulfury/pungent vegetable/horseradish |
| Quantified Difference | Qualitative categorical divergence—three distinct odor families within the same furfuryl backbone |
| Conditions | Organoleptic evaluation; furfuryl methyl sulfide at 0.10% in propylene glycol (Mosciano, Perfumer & Flavorist 1990) |
Why This Matters
For a flavor house selecting a sulfur-containing coffee or savory note, the ethyl sulfide provides a grassy/spicy nuance that cannot be achieved with the methyl sulfide (which delivers onion/garlic) or the mercaptan (which delivers roasted coffee), making the choice of alkyl chain length a critical formulation decision.
- [1] Sasaki H, Naito H, Kato H. The Odor and the Infrared Spectra of Furfuryl Sulfides. Agricultural and Biological Chemistry. 1965;29(4):345-350. Abstract line 9-11: 'Most of these compounds showed grassy or spicy odor which is distinguishable from the roasted-coffee aroma of furfuryl mercaptan.' View Source
- [2] The Good Scents Company. Furfuryl methyl sulfide (Code 1024361). Odor Description: at 0.10% in propylene glycol. onion garlic sulfury pungent vegetable horseradish. Mosciano, Gerard P&F 15, No. 1, 19, (1990). View Source
